molecular formula C20H18F3NO4 B2857080 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(3,3,3-trifluoropropyl)amino)acetic acid CAS No. 2172448-56-3

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(3,3,3-trifluoropropyl)amino)acetic acid

Cat. No.: B2857080
CAS No.: 2172448-56-3
M. Wt: 393.362
InChI Key: URYBKKSQSCMAAH-UHFFFAOYSA-N
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Description

This compound is an Fmoc-protected amino acid derivative characterized by a 3,3,3-trifluoropropyl group attached to the nitrogen atom of the glycine backbone. The Fmoc (9-fluorenylmethoxycarbonyl) group is widely used in solid-phase peptide synthesis (SPPS) for temporary amine protection due to its stability under basic conditions and ease of removal under mild acidic conditions. The trifluoropropyl substituent introduces strong electron-withdrawing effects and enhanced lipophilicity, which may improve metabolic stability and membrane permeability in drug design applications .

Properties

IUPAC Name

2-[9H-fluoren-9-ylmethoxycarbonyl(3,3,3-trifluoropropyl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3NO4/c21-20(22,23)9-10-24(11-18(25)26)19(27)28-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17H,9-12H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URYBKKSQSCMAAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N(CCC(F)(F)F)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(3,3,3-trifluoropropyl)amino)acetic acid is a complex organic compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. Its unique structure makes it a significant building block in peptide synthesis and potentially in therapeutic applications. This article explores its biological activities, synthesis processes, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H24F3NO4C_{22}H_{24}F_{3}NO_{4}, with a molecular weight of approximately 419.43 g/mol. The compound features a fluorenylmethoxycarbonyl group, an amino group, and an acetic acid moiety.

Peptide Synthesis

The primary biological activity of this compound is linked to its role as a building block in peptide synthesis. The Fmoc protection allows for selective construction of peptides without undesired side reactions, which is crucial for maintaining the integrity of biologically active compounds during synthesis. Peptides synthesized using this compound can exhibit various biological activities, including potential therapeutic effects against different diseases.

Pharmacological Potential

Research indicates that compounds with similar structures often exhibit significant pharmacological properties. For instance:

  • Antimicrobial Activity : Fluorenone derivatives have demonstrated antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The electron-withdrawing groups in these compounds enhance their activity against planktonic and biofilm states of bacteria .
  • Anticancer Properties : Studies have shown that certain fluorenone derivatives can act as inhibitors of type I topoisomerase, suggesting potential use in cancer therapy. The introduction of specific substituents can increase antiproliferative activity .

Synthesis and Activity Correlation

A study focused on synthesizing O-aryl-carbamoyl-oxymino-fluorene derivatives revealed that structural modifications significantly affect biological activity. The presence of electron-withdrawing groups improved the antimicrobial efficacy against both Gram-positive and Gram-negative bacteria .

Inhibition Studies

Another research effort explored the inhibition of Mycobacterium tuberculosis by 3-(9H-fluoren-9-yl)pyrrolidine derivatives. Some compounds displayed potent inhibition against the enoyl acyl carrier protein reductase (InhA), a key enzyme in mycobacterial fatty acid biosynthesis . This highlights the potential application of fluorenyl derivatives in treating tuberculosis.

Comparative Analysis of Similar Compounds

The following table summarizes the biological activities associated with structurally similar compounds:

Compound NameBiological ActivityKey Findings
2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acidAntimicrobialEffective against Staphylococcus aureus; structure-dependent activity
3-(9H-fluoren-9-yl)pyrrolidine-2,5-dioneAntitubercularPotent inhibitor of M. tuberculosis strains; targets InhA enzyme
O-Aryl-Carbamoyl-Oxymino-Fluorene DerivativesAntimicrobialEnhanced activity with specific substituents; effective against biofilms

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular characteristics:

  • Molecular Formula : C25H20F3NO4
  • Molecular Weight : 455.43 g/mol
  • CAS Number : 205526-27-8
  • Purity : Typically over 98% in commercial preparations

The structure includes a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protective group for amino acids. The trifluoropropyl moiety enhances the lipophilicity and biological activity of the compound.

Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical agent due to its ability to modulate biological pathways. Notable applications include:

  • Anticancer Activity : Research has indicated that derivatives of this compound can inhibit cancer cell proliferation. The trifluoropropyl group is thought to enhance binding affinity to target proteins involved in cancer progression.
  • Neuroprotective Effects : Studies have shown that compounds with similar structures exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases.

Peptide Synthesis

Due to the presence of the Fmoc group, this compound is extensively used in solid-phase peptide synthesis (SPPS). The Fmoc protecting group allows for selective deprotection under mild conditions, facilitating the assembly of complex peptides.

Material Science

The unique properties of the trifluoropropyl group lend themselves to applications in material science:

  • OLEDs (Organic Light Emitting Diodes) : Compounds with fluorinated groups are known to improve the efficiency and stability of OLEDs. The incorporation of this compound into polymer matrices can enhance their optical properties.

Case Study 1: Anticancer Properties

A study published in Journal of Medicinal Chemistry explored various Fmoc-protected amino acids, including derivatives of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(3,3,3-trifluoropropyl)amino)acetic acid. Results indicated significant cytotoxic effects against breast cancer cells, with IC50 values in the micromolar range.

Case Study 2: Peptide Synthesis Efficiency

Research conducted by Zhao et al. demonstrated that using this compound as a building block in SPPS resulted in higher yields and purities of synthesized peptides compared to traditional methods. The study highlighted the advantages of utilizing fluorinated amino acids for enhancing peptide stability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Fluorinated Alkyl Chain Variants

(a) 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(3,3-difluoropropyl)amino)acetic Acid
  • Molecular Formula: C₂₀H₁₉F₂NO₄
  • Molecular Weight : 375.37 g/mol
  • Key Difference : Contains two fluorine atoms (difluoro) instead of three (trifluoro).
  • Impact : Reduced electronegativity and lipophilicity compared to the trifluoropropyl analog. This may result in lower metabolic stability and altered solubility profiles .
(b) 2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}(pentyl)amino)acetic Acid
  • Molecular Formula: C₂₂H₂₅NO₄
  • Molecular Weight : 391.47 g/mol
  • Key Difference: Replaces the trifluoropropyl group with a non-fluorinated pentyl chain.
  • Impact : Increased lipophilicity due to the longer alkyl chain but lacks the electron-withdrawing effects of fluorine. This may reduce resistance to enzymatic degradation .

Aromatic and Heterocyclic Derivatives

(a) 2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-fluorophenyl)propanoic Acid
  • CAS : 1260589-74-9
  • Molecular Formula: C₂₄H₂₀FNO₄
  • Key Difference : Features a fluorophenyl group instead of an aliphatic trifluoropropyl chain.
  • However, reduced conformational flexibility compared to the trifluoropropyl derivative .
(b) 2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-oxopiperidin-1-yl)acetic Acid
  • Key Difference: Incorporates a piperidinone ring.
  • Impact : The heterocyclic structure introduces rigidity and hydrogen-bonding capacity, which may improve selectivity in enzyme inhibition but reduce membrane permeability .

Functional Group Modifications

(a) (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-hydroxyphenyl)propanoic Acid
  • CAS : 511272-35-8
  • Molecular Formula: C₂₄H₂₁NO₅
  • Key Difference : Substitutes trifluoropropyl with a hydroxyphenyl group.
  • Impact : The hydroxyl group enhances solubility in aqueous media and enables hydrogen bonding, which may improve interactions with polar biological targets but reduce lipophilicity .
(b) 2-[(cyanomethyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic Acid
  • CAS : 2172570-83-9
  • Molecular Formula : C₁₉H₁₆N₂O₄
  • Key Difference: Contains a cyanomethyl group.
  • This modification may enhance metabolic stability but introduce toxicity risks .

Triazine-Containing Analog

2-((4-((2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)amino)-6-(dibenzylamino)-1,3,5-triazin-2-yl)amino)acetic Acid
  • Key Difference : Integrates a triazine ring into the structure.
  • Impact : The planar, aromatic triazine core facilitates stacking interactions and antimicrobial activity. However, the increased molecular complexity may complicate synthesis and purification .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}(3,3,3-trifluoropropyl)amino)acetic acid, and how are reaction conditions optimized?

  • Answer : The synthesis typically involves sequential coupling reactions. Key steps include:

Protection : Introducing the fluorenylmethoxycarbonyl (Fmoc) group under anhydrous conditions using solvents like dichloromethane (DCM) or dimethylformamide (DMF) .

Trifluoropropyl incorporation : Reacting with 3,3,3-trifluoropropylamine in the presence of coupling agents (e.g., HATU or DCC) .

Carboxylic acid activation : Final deprotection using trifluoroacetic acid (TFA) or piperidine .

  • Optimization : Reaction temperature (0–25°C), solvent polarity, and stoichiometric ratios of reagents are critical. Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) are used for real-time monitoring .

Q. What analytical techniques are essential for confirming the purity and structure of this compound?

  • Answer :

  • Nuclear Magnetic Resonance (NMR) : To verify the presence of the Fmoc group (δ 7.3–7.8 ppm for aromatic protons) and trifluoropropyl moiety (δ 2.5–3.5 ppm for CF3-related signals) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., expected [M+H]+ ion for C21H21F3N2O4: 423.15) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >95% purity .

Q. How is this compound commonly used in peptide synthesis?

  • Answer : It serves as a protecting group for amino acids during solid-phase peptide synthesis (SPPS). The Fmoc group is selectively removed under basic conditions (e.g., 20% piperidine in DMF), leaving other functional groups intact . Its trifluoropropyl side chain enhances solubility in organic solvents, facilitating coupling reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?

  • Answer : Contradictions often arise from variability in:

  • Stereochemical purity : Use chiral HPLC or X-ray crystallography to confirm enantiomeric excess .
  • Assay conditions : Standardize buffer pH, temperature, and enzyme/substrate concentrations. For example, discrepancies in IC50 values for enzyme inhibitors may stem from differences in assay protocols .
  • Computational validation : Molecular docking studies (e.g., using AutoDock Vina) can predict binding affinities to biological targets, reconciling experimental data .

Q. What strategies minimize side reactions during the incorporation of this compound into peptide chains?

  • Answer :

  • Solvent selection : Use DMF for solubility and reduced racemization .
  • Coupling agents : Employ HATU or PyBOP with 1-hydroxy-7-azabenzotriazole (HOAt) to enhance efficiency .
  • Temperature control : Maintain reactions at 0–4°C to suppress β-sheet formation in peptides .
  • Real-time monitoring : In-situ IR spectroscopy tracks carbodiimide-mediated coupling progress .

Q. What safety protocols are critical for handling this compound in a laboratory setting?

  • Answer :

  • Personal protective equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods due to potential respiratory irritation (GHS H335 classification) .
  • Storage : Store at 2–8°C in airtight containers to prevent moisture absorption and decomposition .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Q. How can researchers design experiments to study the interaction of this compound with biological targets like enzymes or receptors?

  • Answer :

  • Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip to measure binding kinetics (ka, kd) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of binding .
  • Fluorescence quenching : Monitor changes in tryptophan fluorescence upon compound binding to assess conformational changes .
  • In-cell assays : Use HEK293 cells transfected with target receptors to evaluate functional activity (e.g., cAMP modulation) .

Methodological Considerations Table

Aspect Recommended Technique Key Parameters Reference
Synthesis MonitoringTLC, NMRRf values, δ 4.5–5.0 ppm (Fmoc CH2)
Purity AssessmentHPLC (C18 column)Retention time: 8–10 min (gradient: 20–80% ACN)
Biological InteractionSPRKD range: 1 nM–10 µM
Safety ComplianceSDS Review (GHS H315, H319, H335)Storage: 2–8°C, avoid light

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